molecular formula C7H7ClO2S2 B185800 4-(Methylthio)benzenesulfonyl chloride CAS No. 1129-25-5

4-(Methylthio)benzenesulfonyl chloride

Cat. No. B185800
CAS RN: 1129-25-5
M. Wt: 222.7 g/mol
InChI Key: ZCCHKGQZUSPUGJ-UHFFFAOYSA-N
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Description

“4-(Methylthio)benzenesulfonyl chloride” is a chemical compound that may be used in the preparation of 5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidine . It appears as a yellow to salmon-pink crystalline powder .


Molecular Structure Analysis

The molecular formula of “4-(Methylthio)benzenesulfonyl chloride” is C7H7ClO2S2 . The InChI string representation of its structure is InChI=1S/C7H7ClO2S/c1-6-2-4-7 (5-3-6)11 (8,9)10/h2-5H,1H3 .


Physical And Chemical Properties Analysis

“4-(Methylthio)benzenesulfonyl chloride” is a yellow to salmon-pink crystalline powder .

Scientific Research Applications

Magnetic Co/C Hybrid ROMP-Derived Reagents

One notable application is in the development and application of high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagents. These reagents exhibit regeneration and utility in the methylation/alkylation of carboxylic acids, demonstrating efficient retrieval and potential for recycling, thereby contributing to sustainable chemical processes (S. Faisal et al., 2017).

Large-Scale Preparation for Drug Synthesis

Another application involves the large-scale preparation of derivatives like 2-(methanesulfonyl)benzenesulfonyl chloride, a key building block in synthesizing several drug candidates. This process highlights the role of 4-(Methylthio)benzenesulfonyl chloride derivatives in pharmaceutical manufacturing, offering an efficient and scalable method for producing complex molecules (H. Meckler & R. J. Herr, 2012).

Solid-Phase Synthesis Applications

In solid-phase synthesis, polymer-supported benzenesulfonyl chlorides prepared from 4-(Methylthio)benzenesulfonyl chloride have been used as key intermediates in various chemical transformations. This application underscores the compound's versatility in generating diverse privileged scaffolds, contributing to the development of new molecules for potential therapeutic applications (Veronika Fülöpová & M. Soural, 2015).

Ionic Liquid Media for Sulfonylation Reactions

Moreover, 4-(Methylthio)benzenesulfonyl chloride has been utilized in sulfonylation reactions in unconventional media, such as 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. This method provides almost quantitative yields of diaryl sulfones under ambient conditions, illustrating the compound's effectiveness in facilitating reactions in novel solvents (S. Nara, J. Harjani, & M. Salunkhe, 2001).

Catalyst in Epoxy Resin Curing

Furthermore, derivatives of 4-(Methylthio)benzenesulfonyl chloride, such as N-benzenesulfonyl EMI, have been applied as latent curing agents in epoxy resin formulations. This demonstrates the compound's utility in enhancing material properties, such as thermal stability and mechanical strength, for industrial applications (Dingfeng Lei et al., 2015).

Safety And Hazards

This chemical is considered hazardous and may cause severe skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use protective measures when handling it .

properties

IUPAC Name

4-methylsulfanylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCHKGQZUSPUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456641
Record name 4-(Methylthio)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)benzenesulfonyl chloride

CAS RN

1129-25-5
Record name 4-(Methylthio)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfanyl)benzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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